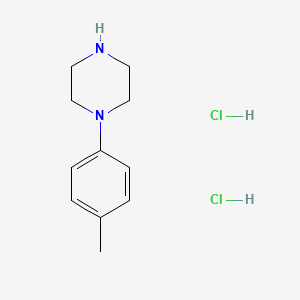

rac threo-Dihydro Bupropion Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

rac threo-Dihydro Bupropion Hydrochloride is a chiral molecule and a major active metabolite of the antidepressant drug bupropion. Bupropion is widely used as a norepinephrine-dopamine reuptake inhibitor and nicotinic acetylcholine receptor antagonist. This compound is known for its role in the pharmacological effects of bupropion, contributing significantly to its antidepressant and smoking cessation properties .

Aplicaciones Científicas De Investigación

rac threo-Dihydro Bupropion Hydrochloride has several scientific research applications:

Mecanismo De Acción

Target of Action

Rac Threo-Dihydro Bupropion Hydrochloride, a metabolite of Bupropion Hydrochloride , primarily targets the norepinephrine transporter (NET) and the dopamine transporter (DAT) . These transporters play a crucial role in the reuptake of the neurotransmitters norepinephrine and dopamine from the synaptic cleft .

Mode of Action

This compound exerts its pharmacological effects by weakly inhibiting the enzymes involved in the uptake of the neurotransmitters norepinephrine and dopamine from the synaptic cleft . This inhibition prolongs the duration of action of these neurotransmitters within the neuronal synapse, leading to an increase in their downstream effects .

Biochemical Pathways

The compound is formed from bupropion via reduction of the ketone group by 11β-hydroxysteroid dehydrogenase-1 and aldo-keto reductases . It can also be formed from bupropion by carbonyl reductases . The prolonged action of norepinephrine and dopamine in the neuronal synapse due to the inhibition of their reuptake can lead to various downstream effects, impacting several biochemical pathways .

Pharmacokinetics

The pharmacokinetics of this compound are influenced by the release kinetics of the formulation . Different formulations, such as immediate release (IR), sustained release (SR), and extended release (ER), can alter its metabolism . .

Result of Action

The inhibition of norepinephrine and dopamine reuptake leads to an increase in the concentration of these neurotransmitters in the synaptic cleft . This can result in enhanced neurotransmission, which can have various effects at the molecular and cellular levels, including mood elevation and reduction in depressive symptoms .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors.

Análisis Bioquímico

Biochemical Properties

Rac Threo-Dihydro Bupropion Hydrochloride interacts with several enzymes and proteins. It is formed via oxidation through CYP2B6, and reduction through carbonyl reductases . These interactions are crucial for its role in biochemical reactions .

Cellular Effects

This compound influences cell function significantly. It impacts cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions elucidate its mechanism of action .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies are being conducted to observe any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors . Research is ongoing to understand its effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes. It potentially interacts with various transporters or binding proteins . Studies are being conducted to understand its effects on localization or accumulation .

Subcellular Localization

This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

rac threo-Dihydro Bupropion Hydrochloride can be synthesized from bupropion through the reduction of the ketone group by 11β-hydroxysteroid dehydrogenase-1 and aldo-keto reductases . The synthesis involves the following steps:

Reduction of Bupropion: Bupropion undergoes reduction to form rac threo-Dihydro Bupropion.

Hydrochloride Formation: The resulting rac threo-Dihydro Bupropion is then converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound typically involves large-scale reduction processes using suitable reducing agents and catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product. Flow chemistry techniques have been explored to develop greener and safer processes for the preparation of bupropion hydrochloride .

Análisis De Reacciones Químicas

Types of Reactions

rac threo-Dihydro Bupropion Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form hydroxy derivatives.

Reduction: Further reduction can lead to the formation of other metabolites.

Substitution: Nucleophilic substitution reactions can occur, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products Formed

Hydroxy Derivatives: Formed through oxidation.

Reduced Metabolites: Formed through further reduction.

Substituted Derivatives: Formed through nucleophilic substitution.

Comparación Con Compuestos Similares

Similar Compounds

Hydroxybupropion: Another major metabolite of bupropion with similar pharmacological activities.

Erythrohydrobupropion: A stereoisomer of dihydrobupropion with different pharmacokinetic properties.

Uniqueness

rac threo-Dihydro Bupropion Hydrochloride is unique due to its specific stereochemistry and its significant contribution to the overall pharmacological effects of bupropion. It circulates at higher concentrations than bupropion during therapy, highlighting its importance in the drug’s efficacy .

Propiedades

Número CAS |

1396889-62-5 |

|---|---|

Fórmula molecular |

C₁₃H₂₁Cl₂NO |

Peso molecular |

278.22 |

Sinónimos |

rac threo-2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol Hydrochloride |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[methoxy(dimethyl)silyl]oxy-dimethylsilyl]propyl 2-methylprop-2-enoate](/img/structure/B1146633.png)

![1-(5-Deoxypentofuranosyl)-5-fluoro-4-{[(pentyloxy)carbonyl]amino}pyrimidin-2(1h)-one](/img/structure/B1146640.png)